Dual L-/T-Type Calcium Channel Blockade: Superior Cav3.2 Engagement Compared with Nifedipine
HHQ derivatives with amide or ester functionality at C-3 engage both Cav1.2 (L-type) and Cav3.2 (T-type) calcium channels, whereas the classical DHP nifedipine is virtually inactive against T-type channels. In whole-cell patch-clamp assays on recombinant human channels, compound EM4 inhibited Cav1.2 with an IC₅₀ of 1.6 ± 0.4 µM and Cav3.2 with an IC₅₀ of 0.6 ± 0.3 µM (approximately 2.7-fold selectivity for T-type over L-type). By contrast, nifedipine at 10 µM inhibited Cav1.2 almost completely but failed to block Cav3.2 effectively [1]. In an earlier series, modification of the ester moiety yielded DHP derivatives with up to 30-fold selectivity for T-type over L-type channels [2]. This dual blocking capacity with tunable selectivity is a property of the condensed HHQ ring system not achievable with monocyclic DHPs.
| Evidence Dimension | Calcium channel blocking potency (IC₅₀) and selectivity (Cav3.2 vs. Cav1.2) |
|---|---|
| Target Compound Data | HHQ-amide/ester EM4: Cav1.2 IC₅₀ = 1.6 ± 0.4 µM; Cav3.2 IC₅₀ = 0.6 ± 0.3 µM (approx. 2.7-fold T-type selective). T-type selective HHQ series: up to 30-fold selectivity [1][2]. |
| Comparator Or Baseline | Nifedipine: near-complete Cav1.2 block at 10 µM; ineffective against Cav3.2. Classical monocyclic DHPs: negligible T-type activity [1]. |
| Quantified Difference | ≥30-fold gain in T-type selectivity for optimized HHQ derivatives vs. nifedipine; HHQ EM4 shows measurable dual IC₅₀ values for both isoforms [1][2]. |
| Conditions | Whole-cell patch clamp; recombinant human Cav1.2 and Cav3.2 channels expressed in tsA-201 or HEK293 cells; holding potentials -90 mV (Cav1.2) and -120 mV (Cav3.2); test frequency 0.1 Hz [1]. |
Why This Matters
For procurement decisions in cardiovascular or pain-research programs, HHQ-based libraries uniquely provide access to T-type calcium channel pharmacology that classical 1,4-DHP scaffolds cannot address.
- [1] Koçak Aslan E, Lam K, Huang S, et al. Hexahydroquinoline Featuring Amide Functionality: A Promising Scaffold With Calcium Channel Blocking Activity. Drug Dev Res. 2026;87:e70261. [IC₅₀ values: EM4 Cav1.2 = 1.6 ± 0.4 µM, Cav3.2 = 0.6 ± 0.3 µM; EM6 Cav1.2 = 2.8 ± 0.9 µM, Cav3.2 = 1.4 ± 0.2 µM; nifedipine Cav3.2 ineffective]. View Source
- [2] Bladen C, Gündüz MG, Şimşek R, Şafak C, Zamponi GW. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity. Pflugers Arch. 2014;466(7):1355–1363. [30-fold T-type selectivity achieved via ester modification of condensed DHP ring system]. View Source
